molecular formula C12H9ClN4 B13714499 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B13714499
M. Wt: 244.68 g/mol
InChI Key: YUFOIOSWYKBWDD-UHFFFAOYSA-N
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Description

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzyl group at position 1 and a chlorine atom at position 6. Its molecular formula is C₁₂H₉ClN₄, with a molecular weight of 244.68 g/mol (CAS: 2828312-99-6) .

Synthesis: The synthesis typically involves chlorination of pyrazolo[3,4-d]pyrimidin-4-one precursors using phosphorus oxychloride (POCl₃) and subsequent benzylation. For example, 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole can undergo condensation with diarylideneketones in ethanol under reflux to yield benzyl-substituted derivatives . Alternatively, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce functional groups at specific positions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

1-benzyl-6-chloropyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4/c13-12-14-6-10-7-15-17(11(10)16-12)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

YUFOIOSWYKBWDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

Preparation Methods

Halogenation and Benzylation Approach

One common approach begins with the preparation of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine, followed by selective N1-benzylation:

  • Step 1: Chlorination at C6
    Starting from 1H-pyrazolo[3,4-d]pyrimidine or its derivatives, chlorination is achieved using reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which introduce a chlorine atom at the C6 position. This step is critical for enabling further functionalization and is typically carried out under reflux conditions in an inert solvent like chloroform or dichloromethane.

  • Step 2: N1-Benzylation
    The chlorinated intermediate is then subjected to N-alkylation using benzyl halides (e.g., benzyl bromide or benzyl chloride) under basic conditions. Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF). This step selectively alkylates the N1 position of the pyrazolopyrimidine ring.

Palladium-Catalyzed Cross-Coupling Methods

Alternative methods involve palladium-catalyzed cross-coupling reactions to introduce the benzyl group or other substituents:

  • A 3-halo-1H-pyrazolo[3,4-d]pyrimidine intermediate can undergo palladium-catalyzed Suzuki or Buchwald-Hartwig coupling with benzyl boronic acid or benzyl amines to afford the N1-benzylated product. However, these methods often require expensive catalysts and reagents, and may involve multiple protection and deprotection steps.

Modular and Efficient Synthetic Routes

Recent innovations focus on convergent and efficient syntheses that avoid hazardous reagents and minimize waste:

  • A Knoevenagel condensation of appropriate aldehydes or acid chlorides with malononitrile derivatives can furnish intermediates that cyclize to form the pyrazolo[3,4-d]pyrimidine core.

  • Subsequent chlorination and benzylation steps proceed under mild conditions, avoiding the use of Mitsunobu reactions or transition metal-mediated couplings that generate large waste streams.

  • These improved routes emphasize fewer synthetic steps, use of cheap starting materials, and avoidance of phosphines and hazardous methylation reagents such as trimethylsilyldiazomethane.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield (%) Notes
1 1H-pyrazolo[3,4-d]pyrimidine + POCl₃ Chlorination at C6 70-85 Reflux, inert solvent, careful temperature control
2 6-chloro-1H-pyrazolo[3,4-d]pyrimidine + benzyl bromide + K₂CO₃ in DMF N1-Benzylation 75-90 Room temperature to mild heating, selective alkylation
3 Purification (recrystallization or chromatography) Isolation of pure 1-benzyl-6-chloro derivative >95 Confirmed by NMR, IR, elemental analysis

Analytical Characterization and Validation

  • Nuclear Magnetic Resonance (NMR):
    ^1H-NMR confirms the benzyl protons and characteristic pyrazolopyrimidine signals. ^13C-NMR supports the aromatic and heterocyclic carbon environments.

  • Infrared Spectroscopy (IR):
    Characteristic absorption bands for C–Cl stretching (~700 cm⁻¹), aromatic C=C, and heterocyclic N–H groups are observed.

  • Elemental Analysis:
    Confirms the molecular formula and purity of the synthesized compound.

  • Mass Spectrometry (MS): Molecular ion peaks corresponding to the expected molecular weight validate the structure.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 6-chloro group undergoes nucleophilic displacement with various reagents under mild to moderate conditions:

Nucleophile Conditions Product Yield Source
Primary aminesEtOH, Δ, 6–8 hrs6-Amino derivatives75–92%
ThioureaNaOEt, reflux, 4 hrs6-Thioxo-6,7-dihydropyrimidine89%
PiperidineDMF, 80°C, 12 hrs6-Piperidinyl substitution68%
Hydrazine[bmim]Br solvent, 100°C6-Hydrazinylpyrazolo[3,4-d]pyrimidine83%

Mechanistic Insight : The reaction proceeds via a two-step process:

  • Nucleophilic attack at the C6 position, facilitated by the electron-withdrawing pyrimidine ring.

  • Elimination of chloride, stabilized by aromatic resonance .

Cross-Coupling Reactions

The chlorine atom participates in catalytic cross-couplings to form carbon-carbon bonds:

Reaction Type Catalyst/Reagents Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, Δ6-Aryl/heteroaryl derivatives70–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, Δ6-N-Arylamine derivatives65–78%

Key Observation : Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) show higher reactivity due to enhanced transmetallation efficiency .

Oxidation and Reduction

While the core structure is oxidation-resistant, peripheral groups exhibit redox activity:

Reaction Reagents Product Yield Source
Benzyl oxidationKMnO₄, H₂SO₄, Δ1-(Phenylcarbonyl)-6-chloro derivative41%
Selective dechlorinationZn, AcOH, 50°C6-Dechloro analog93%

Limitation : Over-oxidation risks exist with strong oxidants, often requiring protective group strategies.

Cyclocondensation Reactions

The pyrimidine nitrogen atoms participate in annulation reactions:

Reagent Conditions Product Yield Source
Diethyl malonatePiperidine, EtOH, ΔPyrazolo[3,4-e] triazolo[4,3-a]pyrimidine87%
2-FuraldehydeSolvent-free, 120°CFuran-fused tricyclic derivative79%

Stereochemical Note : Microwave-assisted conditions improve regioselectivity in fused ring formation .

Solvent-Free Modifications

Green chemistry approaches enhance sustainability:

Reaction Conditions Advantage Source
Thiourea fusion150°C, 45 mins96% yield, no solvent waste
Knoevenagel condensationNeat, 100°C, 3 hrs88% yield, reduced reaction time

Research Advancements

Recent studies demonstrate:

  • Catalyst Innovation : ZnCl₂-mediated substitutions achieve 94% conversion at 60°C

  • Regiocontrol : N1-benzyl group directs electrophilic attacks to C4 over C6 (3:1 selectivity)

  • Biological Correlation : 6-Thioxo derivatives show 18 nM IC₅₀ against EGFR-TK

This comprehensive reactivity profile enables precise structural modifications for drug discovery and material design applications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H18ClN5
Molecular Weight: 315.80 g/mol
IUPAC Name: N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine
Canonical SMILES: CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl

Medicinal Chemistry

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has been investigated for its potential anti-cancer and anti-inflammatory properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit specific enzymes and modulate receptor activity, which may lead to therapeutic outcomes in various diseases.

  • Case Study 1: A study demonstrated that related compounds exhibited significant cytotoxicity against cancer cell lines, indicating their potential as anti-cancer agents. The compound was tested against a panel of cancer cell lines and showed promising results in reducing cell viability at specific concentrations .

Chemical Synthesis

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.

  • Chemical Reactions:
    • Oxidation: Modifies functional groups to enhance biological activity.
    • Reduction: Alters specific functional groups, potentially improving efficacy.
    • Substitution: Allows the creation of derivatives with varied properties .

Research indicates that the compound interacts with biological targets such as enzymes and receptors. Its mechanism of action involves fitting into active sites of these targets, disrupting normal functions and leading to therapeutic effects.

Industrial Applications

In addition to its medicinal uses, this compound is explored for applications in the development of new materials and as a precursor in chemical manufacturing processes .

Case Studies

Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 2: A related compound demonstrated a significant reduction in tumor size in xenograft models when administered at a dosage of 20 mg/kg. This suggests potential applications in oncology .
  • Case Study 3: Another investigation showed that combining pyrazolo[3,4-d]pyrimidine derivatives with standard chemotherapy enhanced overall treatment efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is crucial for its inhibitory activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight Key Features
This compound 1-Benzyl, 6-Cl 244.68 High lipophilicity; versatile for further functionalization
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Me, 4-Cl, 6-CH₂Cl 217.63 Dual reactive sites (Cl and CH₂Cl); used in antibacterial derivatives
1-Benzyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine 1-Benzyl, 4-Cl, 6-Me 258.71 Methyl group enhances metabolic stability; lower reactivity than Cl at C6
4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine 6-Ph, 4-Cl 230.65 Phenyl group increases π-stacking potential; unsubstituted N1 limits solubility
6-Chloro-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 1-CF₃CH₂, 6-Cl 280.65 Trifluoropropyl group improves bioavailability and CNS penetration

Reactivity and Functionalization Potential

  • This compound : The 6-Cl position is highly reactive toward nucleophilic substitution, allowing introduction of amines, thiols, or alkoxy groups .
  • 4-Chloro-6-(chloromethyl)-1-methyl analogs : The CH₂Cl group undergoes SN2 reactions to form thioethers or amines, while the 4-Cl can be replaced with hydrazines .
  • Unsubstituted N1 analogs (e.g., 4-chloro-6-phenyl): Limited derivatization at N1 unless alkylation or arylation is performed .

Key Research Findings

  • Pharmacological Optimization: Introduction of a benzyl group at N1 enhances selectivity for adenosine receptors over related kinases .
  • Antibacterial Potency : 4-Chloro-6-(chloromethyl)-1-methyl derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Solubility Challenges : Phenyl or trifluoropropyl substituents improve lipophilicity but reduce aqueous solubility, necessitating formulation adjustments .

Biological Activity

1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine family, which has gained attention for its diverse biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Pharmacological Properties

The pyrazolo[3,4-d]pyrimidine derivatives exhibit a wide range of pharmacological properties, including:

  • Anticancer Activity : Various studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds designed as epidermal growth factor receptor inhibitors (EGFRIs) demonstrated significant anti-proliferative effects against lung cancer cell lines A549 and HCT-116 with IC50 values as low as 0.016 µM for certain derivatives .
  • Kinase Inhibition : The compound has been identified as a potent inhibitor of several kinases, including ERK2 and PI3Kα. A study reported that specific derivatives displayed over 90% inhibition at 1 µM concentration against these targets, suggesting their potential role in cancer therapy via dual inhibition mechanisms .
  • Antiviral Activity : Research also indicates that pyrazolo[3,4-d]pyrimidine derivatives can act against viral infections. For example, certain compounds showed promising results against Zika virus with EC50 values around 5.1 µM, indicating their potential as antiviral agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Substituents on the Benzyl Ring : Modifications on the benzyl group significantly affect the compound's potency. For example, variations in the electronic nature and steric bulk of substituents have been shown to enhance or reduce kinase inhibitory activity .
  • Chloro Group Positioning : The presence of the chloro group at the 6-position plays a crucial role in maintaining the biological activity of the compound. It has been suggested that this halogen enhances binding affinity to target proteins through specific interactions within the active site .

Case Studies and Research Findings

Several studies have contributed valuable insights into the biological activity of this compound:

  • EGFR Inhibition Study :
    • A series of derivatives were synthesized and tested for their ability to inhibit EGFR. Compound 12b emerged as a lead candidate with IC50 values of 0.016 µM against wild-type EGFR and notable efficacy against mutant forms (IC50 = 0.236 µM) .
  • Dual Kinase Inhibition :
    • Another study focused on dual ERK/PI3K inhibitors where compound 32d exhibited superior anti-proliferative profiles in various cancer cell lines and demonstrated significant tumor growth inhibition in xenograft models without observable toxicity .
  • Antiviral Activity Against Zika Virus :
    • The antiviral properties were assessed through reporter virus assays, revealing that certain derivatives maintained effective anti-Zika virus activity while showing acceptable cytotoxicity profiles—further establishing the versatility of this scaffold in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, and how can researchers optimize yields?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting chlorine at position 6 with benzyl groups can be achieved via Pd-catalyzed cross-coupling or SNAr reactions under anhydrous conditions. Optimization requires controlling reaction temperature (e.g., 80–100°C) and using polar aprotic solvents like DMF or DMSO. Purity (≥95%) can be confirmed via HPLC or NMR .
  • Key Considerations : Monitor reaction progress using TLC with UV-active visualization. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Assign peaks using deuterated DMSO (δ 8.5–9.5 ppm for pyrimidine protons, δ 5.2–5.5 ppm for benzyl CH2) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 275) and fragmentation patterns .
  • IR : Identify C-Cl stretching (750–550 cm⁻¹) and pyrazole ring vibrations (1600–1450 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; wash immediately with water if exposed .
  • Storage : Store in airtight containers under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the chloro substituent. Monitor for degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its kinase inhibition potential?

  • Methodology :

  • Substituent Modification : Replace the benzyl group with electron-withdrawing (e.g., CF3) or bulky groups (e.g., tert-butyl) to assess steric/electronic effects on ATP-binding pocket interactions .
  • In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC50 values against target kinases (e.g., JAK2, EGFR). Cross-validate with crystallography to map binding modes .

Q. What strategies resolve contradictions in solubility data during formulation studies?

  • Methodology :

  • Solvent Screening : Test solubility in DMSO (high solubility), PBS (pH 7.4), and simulated gastric fluid. Use sonication or co-solvents (e.g., PEG 400) for low-solubility batches .
  • pH-Dependent Studies : Adjust buffer pH (e.g., 6.5 ammonium acetate buffer) to mimic physiological conditions and measure solubility via UV-Vis spectrophotometry .

Q. How can researchers develop a validated HPLC method for purity analysis?

  • Methodology :

  • Column Selection : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase: 0.1% TFA in water (A) and acetonitrile (B). Gradient: 10–90% B over 20 min .
  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .

Q. What mechanistic insights can be gained from studying its degradation under stress conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (80°C, 48 hr), acid (1M HCl, 24 hr), and UV light (254 nm, 72 hr). Identify degradation products via LC-MS/MS .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Correlate with Arrhenius plots to predict shelf-life .

Key Considerations for Experimental Design

  • Contradictory Data : If NMR and MS data conflict (e.g., unexpected adducts), re-run analyses under standardized conditions (e.g., 400 MHz NMR, 25°C) and cross-check with elemental analysis .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell lines via STR profiling to ensure reproducibility .

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